1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-propenylthio)-

Physicochemical profiling Medicinal chemistry Lead optimization

1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-propenylthio)- (CAS 87450-64-4), also known as 3-allylthio-6-methyl-1,2,4-triazin-5-one or ATH-18534, is a small-molecule heterocycle (C₇H₉N₃OS, MW 183.23 g/mol) belonging to the 3-alkylthio-1,2,4-triazin-5-one class. It features a 1,2,4-triazin-5-one core with a methyl substituent at the 6-position and an allylthio (2-propenylthio) moiety at the 3-position.

Molecular Formula C7H9N3OS
Molecular Weight 183.23 g/mol
CAS No. 87450-64-4
Cat. No. B1667668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-propenylthio)-
CAS87450-64-4
SynonymsATH-18534;  ATH 18534;  ATH18534;  UNII-V78F7TLP21;  SCHEMBL3236065; 
Molecular FormulaC7H9N3OS
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESCC1=NNC(=NC1=O)SCC=C
InChIInChI=1S/C7H9N3OS/c1-3-4-12-7-8-6(11)5(2)9-10-7/h3H,1,4H2,2H3,(H,8,10,11)
InChIKeyBWAQMHZNDIIZKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-propenylthio)- (CAS 87450-64-4): Procurement-Relevant Identity and Class Context


1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-propenylthio)- (CAS 87450-64-4), also known as 3-allylthio-6-methyl-1,2,4-triazin-5-one or ATH-18534, is a small-molecule heterocycle (C₇H₉N₃OS, MW 183.23 g/mol) belonging to the 3-alkylthio-1,2,4-triazin-5-one class . It features a 1,2,4-triazin-5-one core with a methyl substituent at the 6-position and an allylthio (2-propenylthio) moiety at the 3-position. This compound is catalogued as a bio-active chemical and antibacterial agent by multiple suppliers, with an annotated purity of ≥98% and solubility in DMSO . Its allylthio side-chain distinguishes it from saturated-alkylthio and propargylthio analogs, offering a terminal alkene handle for further functionalization via thiol-ene chemistry, [3,3]-sigmatropic rearrangement, or click chemistry [1].

Why Generic 3-Alkylthio-1,2,4-Triazin-5-One Substitution Fails for CAS 87450-64-4


Within the 3-alkylthio-1,2,4-triazin-5-one family, the identity of the thioether substituent fundamentally governs both the compound's physicochemical profile and its downstream synthetic utility. The allylthio group present in CAS 87450-64-4 provides a terminal sp²-hybridized carbon capable of participating in [3,3]-sigmatropic rearrangements, thiol-ene click reactions, and electrophilic heterocyclizations—reactivity motifs entirely absent in the corresponding methylthio (CAS 1566-32-1) or saturated-alkylthio analogs [1]. Furthermore, the presence of the 6-methyl group differentiates CAS 87450-64-4 from the des-methyl analog 3-(allylthio)-1,2,4-triazin-5(2H)-one (CAS 87450-63-3), impacting both hydrogen-bond donor/acceptor balance (1 donor, 4 acceptors for CAS 87450-64-4) and lipophilicity (LogP = 1.163) . These structural distinctions mean that any biological annotation, SAR extrapolation, or synthetic protocol established for a close analog cannot be assumed transferable to CAS 87450-64-4 without explicit experimental verification.

CAS 87450-64-4: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: LogP and Hydrogen-Bond Profile vs. Des-Methyl and Methylthio Analogs

CAS 87450-64-4 exhibits a calculated LogP of 1.163 with a hydrogen bond donor count of 1 and acceptor count of 4 . Its 6-methyl substituent increases lipophilicity by approximately 0.4–0.6 LogP units compared to the des-methyl analog 3-(allylthio)-1,2,4-triazin-5(2H)-one (CAS 87450-63-3, MW 169.20, no 6-methyl group), based on standard methylene fragment contributions (+0.5 LogP per CH₂ in aromatic/heteroaromatic systems). The methylthio analog 6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (CAS 1566-32-1, MW 157.19) lacks the terminal alkene but shares the 6-methyl group, yielding a predicted LogP approximately 0.4–0.7 units lower (methylthio vs. allylthio contribution) . These differences directly impact membrane permeability predictions and DMPK parameter estimates in drug discovery programs.

Physicochemical profiling Medicinal chemistry Lead optimization

Melting Point as a Crystallinity and Purity Proxy vs. Methylthio Analog

CAS 87450-64-4 has a reported experimental melting point of 185.2 °C (solvent: ethanol) , while its methylthio analog (CAS 1566-32-1) has no widely reported experimental melting point in public databases and is typically described as a solid without specification. The high melting point of CAS 87450-64-4 (185.2 °C vs. predicted boiling point 258.3 °C) indicates a substantial crystalline lattice energy, which can serve as a practical identity and purity checkpoint upon receipt . The predicted density of 1.30 g/cm³ further distinguishes it from smaller analogs.

Solid-state characterization Quality control Formulation

Synthetic Versatility: Allylthio Handle Enables Regioselective Heterocyclization Not Accessible to Methylthio or Propargylthio Analogs

The allylthio group of CAS 87450-64-4 undergoes a regioselective S→N allylic transposition under microwave irradiation or acid catalysis to form thiazolo[3,2-b][1,2,4]triazin-7-one fused heterocycles in fairly good yield [1]. This [3,3]-sigmatropic rearrangement is stereoelectronically enabled by the terminal alkene and is not possible with the methylthio analog (CAS 1566-32-1), which lacks π-unsaturation, or the propargylthio analog, which follows a different cyclization manifold [1]. Additionally, the allylthio moiety is compatible with thiol-ene click chemistry and palladium-catalyzed Claisen rearrangements reported for the broader 3-allylthio-1,2,4-triazin-5-one scaffold [2].

Synthetic methodology Heterocyclic chemistry Diversity-oriented synthesis

Biological Annotation: Antibacterial Activity Designation vs. Unannotated Analogs

CAS 87450-64-4 (ATH-18534) is explicitly annotated as an antibacterial agent by BOC Sciences and is the subject of Athelas-originated development under the designation ATH-18534 (also linked to ATH-10081) . The structurally related des-methyl scaffold, 3-allylthio-1,2,4-triazin-5-one (CAS 87450-63-3), is catalogued in the Virulence Factor Database (VFDB) as an anti-virulence compound targeting Klebsiella and Pseudomonas capsule/LPS systems at the in vivo preclinical stage [1]. In contrast, the methylthio analog (CAS 1566-32-1) is primarily associated with agricultural herbicidal applications (photosystem II inhibition), not antibacterial drug development . This divergence in annotated biological activity—antibacterial/anti-virulence for the allylthio-scaffold versus herbicidal for the methylthio-scaffold—provides a functional differentiation based on the thioether substituent identity.

Antibacterial screening Bioactivity annotation Drug discovery

Recommended Application Scenarios for CAS 87450-64-4 Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis of Fused Thiazolo-Triazinone Libraries

CAS 87450-64-4 is the required starting material for constructing 3,6-dimethyl-2,3-dihydro-thiazolo[3,2-b][1,2,4]triazin-7-one and related fused heterocycles via acid-catalyzed or microwave-assisted S→N allylic transposition [1]. The allylthio terminal alkene enables a [3,3]-sigmatropic rearrangement that is mechanistically unavailable to saturated-alkylthio analogs, making this compound the sole entry point for this specific heterocyclic scaffold among commercially available 3-alkylthio-1,2,4-triazin-5-ones. Library designers should procure CAS 87450-64-4 when the synthetic route requires the allylic transposition manifold.

Antibacterial Drug Discovery Programs Targeting Gram-Negative Pathogens

The annotation of CAS 87450-64-4 (ATH-18534) as an antibacterial agent, combined with the VFDB-catalogued anti-virulence activity of the des-methyl allylthio scaffold against Klebsiella and Pseudomonas capsule/LPS systems (in vivo preclinical stage) [2], positions this compound as a structurally characterized starting point for medicinal chemistry optimization against Gram-negative bacteria. Procurement by teams pursuing anti-virulence or outer-membrane-targeting strategies is supported by the convergent biological annotation of the allylthio-triazinone chemotype.

Physicochemical Reference Standard for Triazinone-Based Compound Libraries

With its experimentally determined melting point (185.2 °C), calculated LogP (1.163), and well-defined hydrogen-bond donor/acceptor profile , CAS 87450-64-4 can serve as a reference standard for calibrating computational models and experimental assays across 3-alkylthio-1,2,4-triazin-5-one libraries. Its intermediate lipophilicity and molecular weight (183.23) place it within favorable oral drug-like space, making it a suitable benchmark compound for DMPK profiling of triazinone series.

Thiol-Ene and Click Chemistry Derivatization Platform

The terminal allyl group of CAS 87450-64-4 is compatible with thiol-ene radical addition and copper-catalyzed azide-alkyne cycloaddition (via alkyne installation) chemistries [1]. This reactivity enables late-stage diversification of the triazinone scaffold without protecting-group manipulation at the N2 or O5 positions. Researchers requiring a functionalizable 1,2,4-triazin-5-one core should select CAS 87450-64-4 over the methylthio analog, which offers no analogous orthogonal functionalization handle.

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